5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol

Chiral Synthesis Pyrrolopyrazole Building Block Enantiomeric Resolution

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol (CAS 1824203-57-7) is a chiral, heterobicyclic building block featuring a fused pyrrole-pyrazole ring system with a hydroxyl group at the 5-position. The core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has been extensively validated as a privileged structure for designing potent kinase inhibitors, notably against the transforming growth factor-beta type I receptor (TβR-I/ALK5) and aldosterone synthase (CYP11B2).

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B11768840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1C(CN2C1=CC=N2)O
InChIInChI=1S/C6H8N2O/c9-6-3-5-1-2-7-8(5)4-6/h1-2,6,9H,3-4H2
InChIKeyKSWBVWATUIYOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol: Core Scaffold, Physicochemical Profile, and Kinase Inhibitor Relevance


5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol (CAS 1824203-57-7) is a chiral, heterobicyclic building block featuring a fused pyrrole-pyrazole ring system with a hydroxyl group at the 5-position . The core 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has been extensively validated as a privileged structure for designing potent kinase inhibitors, notably against the transforming growth factor-beta type I receptor (TβR-I/ALK5) and aldosterone synthase (CYP11B2) [1][2]. The addition of the 5-hydroxyl group introduces a hydrogen bond donor, a stereogenic center for chiral resolution, and a synthetic handle for divergent derivatization, differentiating it fundamentally from the unfunctionalized parent scaffold (CAS 107862-65-7).

Why Generic 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles Cannot Substitute for the 5-Hydroxy Variant in Stereoselective Synthesis


The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is not a uniform commodity. The unsubstituted parent (CAS 107862-65-7) and its 5,5-dimethyl or 5-keto analogs lack the stereogenic C5 center and the reactive hydroxyl handle present in this compound . This functional group asymmetry is critical: it enables chiral resolution into enantiopure building blocks, provides a site for introducing diverse substituents via triflation and cross-coupling, and alters the hydrogen-bonding capacity (HBD=1 vs HBD=0) to influence downstream molecular recognition . Substituting with an achiral analog eliminates all stereochemical control and forces a re-engineering of the convergent synthetic sequence, resulting in lower enantiomeric excess, restricted chemical space exploration, and potential intellectual property divergence.

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol: Quantitative Differentiation Evidence Against Closest Analogs


Stereogenic Center Enables Chiral Resolution Unavailable in Achiral Pyrrolopyrazole Cores

The target compound possesses a chiral center at C5, a structural feature absent in the unsubstituted parent (CAS 107862-65-7), the 5-keto analog (CAS 2092701-92-1), and the 5,5-dimethyl derivatives (DPPs) . This enables chiral separation to yield enantiopure (R) or (S) building blocks, which are critical for diastereoselective synthesis of C3-substituted analogs. The downstream utility is exemplified by the (R)-3-(p-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol (CAS 2135829-66-0) and the boronate intermediate (R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol (CAS 2135831-71-7), both derived from the resolved 5-hydroxy core .

Chiral Synthesis Pyrrolopyrazole Building Block Enantiomeric Resolution Stereoselective Derivatization

Reactive Hydroxyl Handle Enables Direct Triflation and Diversification Unavailable on the Parent Scaffold

The C5 hydroxyl group serves as a direct precursor to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl trifluoromethanesulfonate (triflate) intermediate, which undergoes Suzuki-Miyaura coupling with commercially available arylboronic acids to generate diverse 3-substituted pyrrolopyrazoles [1]. This synthetic pathway was used to prepare natural withasomnines and their non-natural analogs with COX-1 and COX-2 inhibitory activities. In contrast, the unsubstituted parent scaffold (CAS 107862-65-7) requires pre-functionalization of the pyrrole ring via direct electrophilic substitution or lithiation, which offers lower regioselectivity and narrower substrate scope.

Divergent Synthesis Suzuki-Miyaura Coupling Pyrrolopyrazole Triflate Withasomnine Analogs

Lower Calculated LogP vs Non-Hydroxylated Analogs Improves Aqueous Solubility Profile

The hydroxyl group at C5 decreases the lipophilicity of the core scaffold relative to non-hydroxylated analogs, as evidenced by calculated logP values. The (R)-3-(p-tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol shows a logP of 1.78, whereas the structurally analogous 3-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (withasomnine, CAS 10183-74-1) exhibits an AlogP of 2.50 [1]. This logP reduction of ~0.7 log units, combined with the introduction of a hydrogen bond donor (HBD count increases from 0 to 1), is predicted to enhance aqueous solubility and reduce non-specific protein binding, favorable attributes for both in vitro assay performance and lead optimization.

LogP Aqueous Solubility Hydrogen Bond Donor Drug Likeness

5-Hydroxy Substituted Derivative Demonstrates Nanomolar CYP11B2 Aldosterone Synthase Inhibition

The chiral 5-hydroxy-substituted pyrrolopyrazole derivative 4-[(5S)-5-hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-3-methylbenzonitrile (ChEMBL4128736) has been evaluated for CYP11B2 inhibition, demonstrating an IC50 of 29 nM in a cell-based assay using Chinese hamster V79 cells expressing human CYP11B2 [1]. This nanomolar potency confirms that the 5-hydroxyl substitution pattern is compatible with high-affinity enzyme inhibition. For comparison, structurally related pyrrolopyrazole inhibitors of TGF-β RI kinase domain reported by Sawyer et al. exhibit IC50 values ranging from 5 nM to over 1000 nM depending on the warhead substituent [2].

CYP11B2 Inhibitor Aldosterone Synthase IC50 Selectivity

High Purity (≥98%) and ISO-Compliant Supply Chain vs Custom Synthesis of Non-Commercial Analogs

The target compound is stocked at ≥98% purity (HPLC) by multiple commercial suppliers including Leyan and MolCore, which operate under ISO-certified quality management systems . In contrast, closely related analogs such as the unsubstituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (CAS 107862-65-7) and the 5-keto variant (CAS 2092701-92-1) are also commercially available, but the 5-hydroxy compound uniquely combines the chiral center and a reactive hydroxyl handle with immediate procurement feasibility.

Commercial Availability HPLC Purity ISO Certified Procurement

Optimal Application Scenarios for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol Based on Verified Differentiation Evidence


Divergent Library Synthesis of C3-Substituted Pyrrolopyrazoles

The 5-hydroxy building block is the optimal starting material for generating focused libraries of C3-aryl/heteroaryl-substituted pyrrolo[1,2-b]pyrazoles via activation to the corresponding triflate and subsequent Suzuki-Miyaura coupling, as demonstrated in the synthesis of withasomnine and its analogs [1]. This divergency is not achievable from the parent scaffold, making this compound the preferred choice for medicinal chemists aiming to explore the C3 vector in kinase inhibitor programs.

Enantioselective Synthesis and Chiral Probe Development

The availability of the racemic 5-hydroxy core, combined with well-established chiral resolution methods, enables the parallel synthesis of both (R) and (S) enantiomeric series. The 29 nM activity of the (S)-configured CYP11B2 inhibitor derivative [2] confirms that stereochemistry at C5 can influence biological activity, therefore this compound is a strategic procurement choice for programs that require investigation of stereochemical SAR.

Fragment-Based Drug Discovery (FBDD) and Biophysical Screening

With a molecular weight of 124.14 Da, one hydrogen bond donor, and a calculated logP reduced by approximately 0.7 log units compared to non-hydroxylated withasomnine [3], this compound meets the Rule-of-Three criteria for fragment screening libraries. Its lower lipophilicity is predicted to yield better aqueous solubility for NMR and SPR-based fragment screens, giving it a procurement advantage over the more lipophilic 3-phenyl analogs.

Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

The demonstrated IC50 of 29 nM for the (S)-5-hydroxy-3-(4-cyano-2-methylphenyl) derivative confirms that the hydroxylated pyrrolopyrazole core can support potent CYP11B2 inhibition [2]. This motivates the procurement of the 5-hydroxy building block for the design of novel pyrazole-based selective aldosterone synthase inhibitors, a therapeutic area of high interest for hypertension and heart failure, where selectivity over CYP11B1 is paramount.

Quote Request

Request a Quote for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.